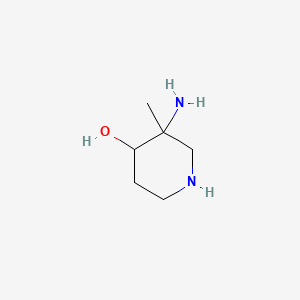![molecular formula C15H31N3O B14779054 2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)
2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an amino group, a cyclohexyl ring, and a butanamide moiety. Its unique configuration and functional groups make it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Attachment of the Butanamide Moiety: The butanamide moiety is attached through amide bond formation, typically using coupling reagents such as carbodiimides.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides and other functionalized derivatives.
科学的研究の応用
(S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways and alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
U-47700: A synthetic opioid with a similar cyclohexyl structure and dimethylamino group.
AH-7921: Another synthetic opioid with structural similarities, including the cyclohexyl ring and amide moiety.
Uniqueness
(S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide is unique due to its specific stereochemistry and combination of functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H31N3O |
|---|---|
分子量 |
269.43 g/mol |
IUPAC名 |
2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C15H31N3O/c1-6-18(15(19)14(16)11(2)3)13-9-7-12(8-10-13)17(4)5/h11-14H,6-10,16H2,1-5H3 |
InChIキー |
VTNGBOCVETVMKR-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCC(CC1)N(C)C)C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)

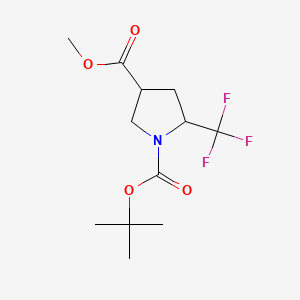

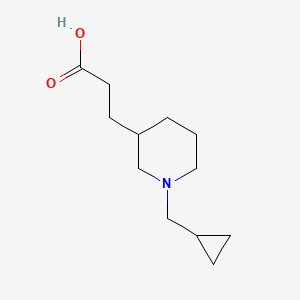

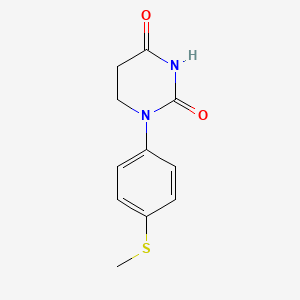

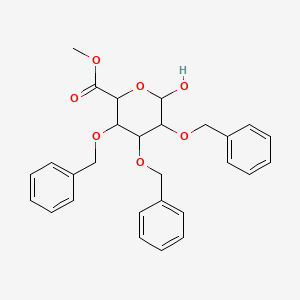
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
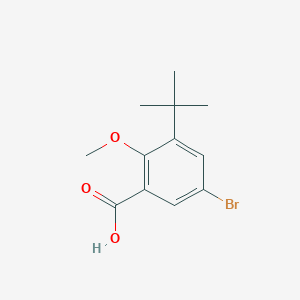
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
